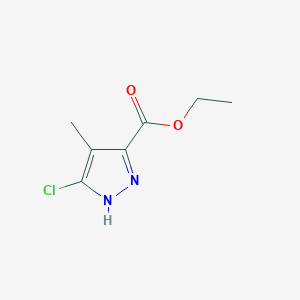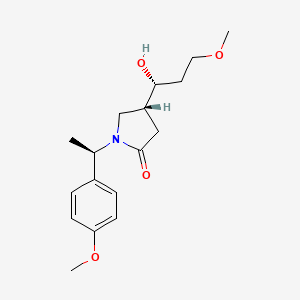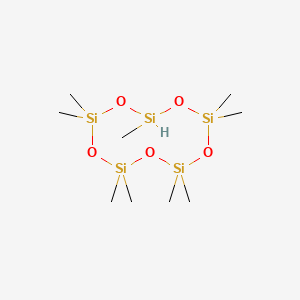
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE is a highly branched organosilicon compound. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms, making it a member of the siloxane family. This compound is known for its stability and resistance to thermal and oxidative degradation, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the sol-gel process, where alkoxysilanes are hydrolyzed in the presence of water and a catalyst, followed by condensation to form the siloxane network. The reaction conditions often include controlled pH, temperature, and the use of catalysts such as acids or bases to facilitate the hydrolysis and condensation steps.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: Substitution reactions can occur at the silicon atoms, where organic groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can introduce various organic groups, leading to a wide range of functionalized siloxanes.
Applications De Recherche Scientifique
2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including silicone-based polymers and resins.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrophobic coatings for medical devices to prevent bacterial adhesion.
Industry: Utilized in the production of high-performance lubricants, sealants, and adhesives due to its thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE exerts its effects is primarily through its interaction with other molecules via its siloxane backbone. The silicon-oxygen bonds provide flexibility and stability, allowing the compound to form strong interactions with various substrates. This interaction can lead to the formation of stable, protective coatings or the enhancement of material properties such as hydrophobicity and thermal resistance.
Comparaison Avec Des Composés Similaires
2,2,4,4,6,8,8-Heptamethylnonane: Another highly branched siloxane compound with similar thermal and oxidative stability.
Dodecamethylcyclohexasiloxane: A cyclic siloxane with comparable properties but a different structural arrangement.
Uniqueness: 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE stands out due to its unique linear structure with multiple silicon and oxygen atoms, providing a balance of flexibility and stability. This makes it particularly suitable for applications requiring durable and high-performance materials.
Propriétés
Numéro CAS |
17519-27-6 |
|---|---|
Formule moléculaire |
C9H28O5Si5 |
Poids moléculaire |
356.74 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C9H28O5Si5/c1-15-10-16(2,3)12-18(6,7)14-19(8,9)13-17(4,5)11-15/h15H,1-9H3 |
Clé InChI |
RANRYLVWOKWNLL-UHFFFAOYSA-N |
SMILES canonique |
C[SiH]1O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


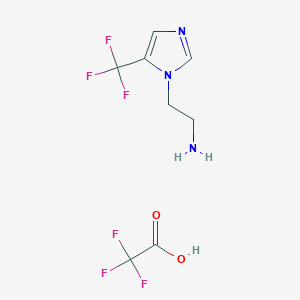
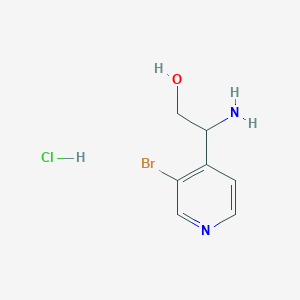


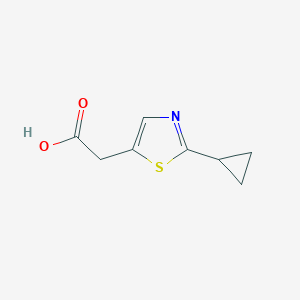

![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)
![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)
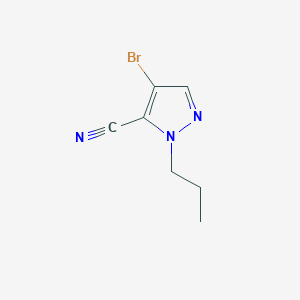
![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)


